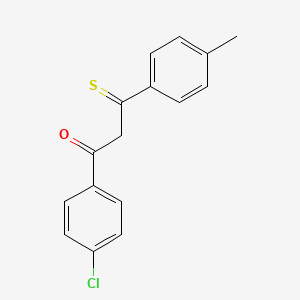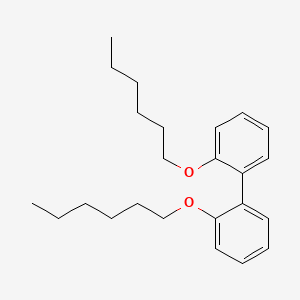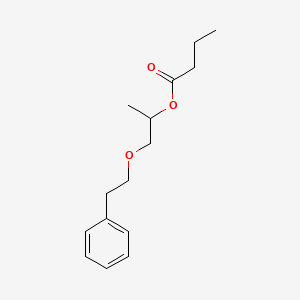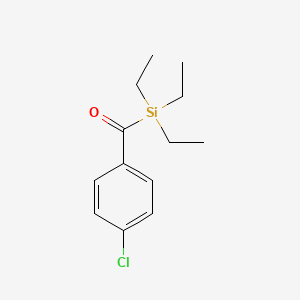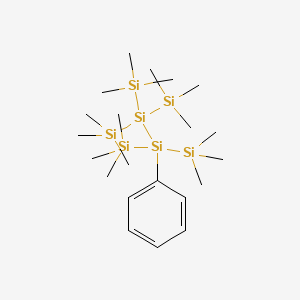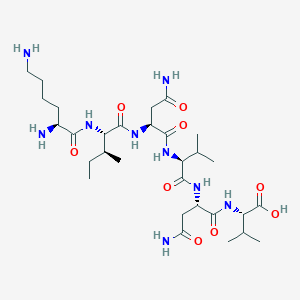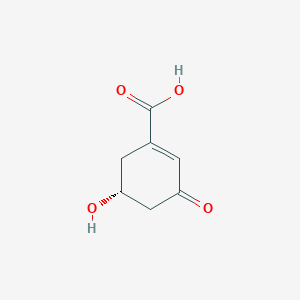
(5R)-5-hydroxy-3-oxocyclohexene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5R)-5-hydroxy-3-oxocyclohexene-1-carboxylic acid is an organic compound with a unique structure that includes a hydroxyl group, a ketone, and a carboxylic acid group on a cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-hydroxy-3-oxocyclohexene-1-carboxylic acid typically involves the oxidation of cyclohexene derivatives. One common method is the hydroxylation of cyclohexene followed by oxidation to introduce the ketone and carboxylic acid groups. The reaction conditions often require the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic oxidation processes. These methods utilize catalysts like palladium or platinum to facilitate the oxidation of cyclohexene derivatives under controlled conditions, ensuring high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
(5R)-5-hydroxy-3-oxocyclohexene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the hydroxyl group to a ketone, resulting in a diketone structure.
Reduction: Reduction reactions can convert the ketone group back to a hydroxyl group, forming a diol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride under mild conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of diols.
Substitution: Formation of substituted cyclohexene derivatives.
Aplicaciones Científicas De Investigación
(5R)-5-hydroxy-3-oxocyclohexene-1-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (5R)-5-hydroxy-3-oxocyclohexene-1-carboxylic acid involves its interaction with various molecular targets. The hydroxyl and ketone groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The carboxylic acid group can participate in acid-base reactions, altering the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexene-1-carboxylic acid: Lacks the hydroxyl and ketone groups, making it less reactive.
5-hydroxy-2-cyclohexen-1-one: Similar structure but lacks the carboxylic acid group.
3-oxocyclohexene-1-carboxylic acid: Lacks the hydroxyl group
Uniqueness
(5R)-5-hydroxy-3-oxocyclohexene-1-carboxylic acid is unique due to the presence of all three functional groups (hydroxyl, ketone, and carboxylic acid) on a cyclohexene ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various scientific and industrial applications .
Propiedades
Número CAS |
232952-08-8 |
|---|---|
Fórmula molecular |
C7H8O4 |
Peso molecular |
156.14 g/mol |
Nombre IUPAC |
(5R)-5-hydroxy-3-oxocyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C7H8O4/c8-5-1-4(7(10)11)2-6(9)3-5/h1,6,9H,2-3H2,(H,10,11)/t6-/m1/s1 |
Clave InChI |
VBOLGZTWXXRGNO-ZCFIWIBFSA-N |
SMILES isomérico |
C1[C@H](CC(=O)C=C1C(=O)O)O |
SMILES canónico |
C1C(CC(=O)C=C1C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


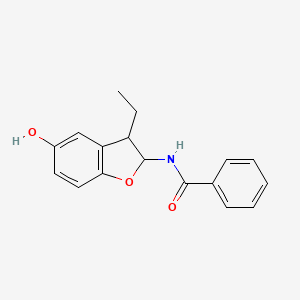
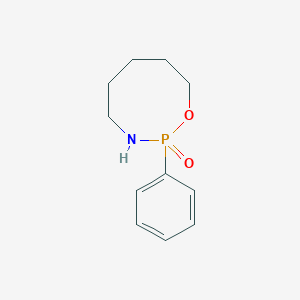
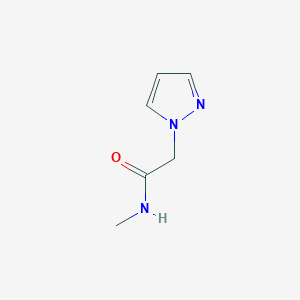
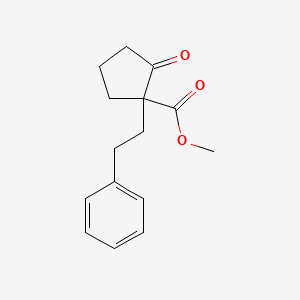
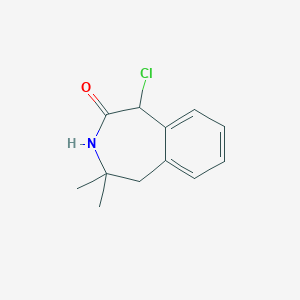

![{[(4-Aminophenyl)(hydroxy)phosphoryl]methyl}phosphonic acid](/img/structure/B14252345.png)
